3-Demethylcolchicine

描述

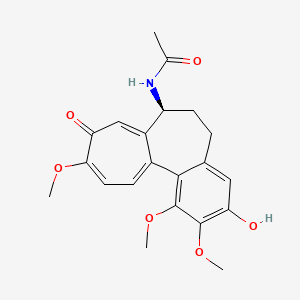

Structure

3D Structure

属性

IUPAC Name |

N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRUSQGIRBEMRN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223604 | |

| Record name | 3-Desmethylcolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-33-6 | |

| Record name | 3-Demethylcolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Desmethylcolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Desmethylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Desmethylcolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Demethylcolchicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DESMETHYLCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C939KS8QEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Demethylcolchicine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Demethylcolchicine, a naturally occurring analogue of colchicine, is a tropolone alkaloid of significant interest for its pharmacological properties, including its potential as an anticancer agent and its role as a key intermediate in the synthesis of other bioactive compounds. This technical guide provides an in-depth exploration of the discovery, natural origins, and biological activities of this compound. It includes a historical perspective on the isolation of colchicinoids, detailed information on the primary plant sources of this compound, and a summary of its known biological effects. This document also presents quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and visualizations of its metabolic formation and mechanism of action to support further research and drug development endeavors.

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery and study of colchicine, the principal alkaloid of the autumn crocus, Colchicum autumnale. While the medicinal use of Colchicum extracts dates back to ancient Egypt, the isolation of the active compounds occurred much later.[1]

In 1820, French pharmacists Pierre-Joseph Pelletier and Joseph Bienaimé Caventou first isolated the alkaloidal substance from Colchicum autumnale.[2][3][4] The substance was later named "colchicine" in 1833 by Philipp Lorenz Geiger.[2] Pure crystallized colchicine was produced for the first time in 1884 by French pharmacist Alfred Houdé.

Natural Sources of this compound

This compound is found in various plants belonging to the Colchicaceae and Liliaceae families. The primary natural sources are species of the genus Colchicum and the plant Gloriosa superba.

Colchicum Species

Various species of Colchicum, commonly known as autumn crocus or meadow saffron, are rich sources of tropolone alkaloids, including this compound. The concentration of these alkaloids can vary depending on the species, plant part, and geographical location.

-

Colchicum autumnale : This is the most well-known source of colchicine and also contains this compound.

-

Colchicum speciosum : This species is another significant source of colchicinoids.

-

Colchicum robustum : Contains this compound along with other tropolone alkaloids.

-

Colchicum baytopiorum : This species has been analyzed for its colchicine and related alkaloid content.

-

Colchicum decaisnei : Another species known to contain colchicinoids.

Gloriosa superba

Gloriosa superba, also known as the flame lily or glory lily, is a perennial climber that is a significant commercial source of colchicine and also contains notable amounts of this compound. All parts of the plant contain these alkaloids, with the seeds and tubers generally having the highest concentrations. A new glycoside, 3-O-demethylcolchicine-3-O-alpha-D-glucopyranoside, has also been isolated from Gloriosa superba seeds.

Quantitative Data

The concentration of this compound in its natural sources can vary. The following tables summarize the quantitative data found in the literature.

Table 1: this compound Content in Gloriosa superba

| Plant Part | Method of Analysis | This compound Content (% w/w of crude extract) | Reference |

| Seeds | HPLC | 1.3 | |

| Seeds | HPLC | 1.32 |

Table 2: Tropolone Alkaloid Content in Various Colchicum Species (corms)

| Species | Method of Analysis | Major Alkaloids Detected | Total Tropolone Alkaloid Content ( g/100g of corm) | Reference |

| C. autumnale | HPLC | Colchicine, Demecolcine, 2-demethylcolchicine, This compound , Colchicoside, Colchifoline, Cornigerine, N-deacetyl-N-formyl colchicine | - | |

| C. speciosum | HPLC | Colchicine, Demecolcine, 2-demethylcolchicine, This compound , Colchicoside, Colchifoline, Cornigerine, N-deacetyl-N-formyl colchicine | - | |

| C. robustum | HPLC | Colchicine, Demecolcine, 2-demethylcolchicine, This compound , Colchicoside, Colchifoline, Cornigerine, N-deacetyl-N-formyl colchicine | - |

Experimental Protocols

Isolation of this compound from Gloriosa superba Seeds

This protocol is a synthesized methodology based on established procedures for the extraction and purification of colchicinoids from Gloriosa superba.

4.1.1. Extraction

-

Plant Material Preparation : Dry the seeds of Gloriosa superba at 40-50°C and grind them into a fine powder.

-

Solvent Extraction :

-

Macerate the powdered seeds with 80% ethanol at room temperature for 24-48 hours with occasional shaking.

-

Alternatively, perform Soxhlet extraction with methanol or ethanol for 8-12 hours.

-

For a more efficient and environmentally friendly method, Supercritical Fluid Extraction (SFE) with CO₂ and a co-solvent like water or ethanol can be employed.

-

-

Concentration : Filter the extract and concentrate it under reduced pressure at a temperature below 50°C to obtain a crude extract.

4.1.2. Purification

-

Acid-Base Partitioning :

-

Dissolve the crude extract in a 5% aqueous solution of acetic acid.

-

Wash the acidic solution with a non-polar solvent like diethyl ether or hexane to remove fats and other non-polar impurities.

-

Make the aqueous layer alkaline (pH 8-9) with a base such as ammonium hydroxide.

-

Extract the alkaloids into a chlorinated solvent like dichloromethane or chloroform.

-

-

Column Chromatography :

-

Concentrate the alkaloid-rich fraction and subject it to column chromatography.

-

Use a stationary phase such as silica gel or alumina.

-

Elute with a gradient of solvents, for example, a mixture of chloroform and methanol, or ethyl acetate and hexane.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Crystallization : Combine the fractions containing pure this compound, concentrate the solution, and allow it to crystallize. Recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure crystals.

High-Performance Liquid Chromatography (HPLC) Analysis

4.2.1. Chromatographic Conditions

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Gradient Program : A typical gradient might start with a low percentage of B, which is gradually increased over time to elute the compounds. For example: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-35 min, 40-100% B; 35-40 min, 100% B.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at a wavelength of approximately 245 nm or 350 nm.

-

Injection Volume : 20 µL.

4.2.2. Sample and Standard Preparation

-

Standard Solution : Prepare a stock solution of pure this compound in methanol and dilute to create a series of calibration standards.

-

Sample Solution : Accurately weigh the dried plant extract, dissolve it in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Signaling Pathways and Mechanisms of Action

Biosynthesis and Metabolism

This compound is a key intermediate in the biosynthesis and metabolism of colchicine. In plants, the biosynthesis of colchicine alkaloids starts from the amino acids phenylalanine and tyrosine. While the complete biosynthetic pathway is complex and still under investigation, it is understood that demethylation at the C-3 position is a crucial step.

In mammals, colchicine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, which mediates its demethylation to form this compound and other metabolites.

Caption: Metabolic conversion of colchicine to this compound.

Mechanism of Action: Tubulin Inhibition and Apoptosis

The primary mechanism of action of this compound, similar to colchicine, is its interaction with tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

-

Tubulin Binding : this compound binds to the colchicine-binding site on β-tubulin.

-

Inhibition of Microtubule Polymerization : This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network.

-

Mitotic Arrest : The disruption of the mitotic spindle during cell division leads to an arrest of the cell cycle at the G2/M phase.

-

Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death). This involves the activation of caspase cascades, leading to the execution of cell death. Studies on related compounds suggest the involvement of the p38 MAPK signaling pathway in this process.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to the evaluation of its biological activity.

Caption: Experimental workflow for this compound research.

Conclusion

This compound is a naturally occurring tropolone alkaloid with significant potential in pharmacology and drug development. Its presence in well-known medicinal plants like Colchicum autumnale and Gloriosa superba makes it an accessible target for natural product chemists. The understanding of its biosynthesis and mechanism of action, primarily through the disruption of microtubule dynamics, provides a solid foundation for its further investigation as an anticancer agent. The detailed protocols and compiled data in this guide are intended to facilitate future research into this promising compound.

References

The Biosynthesis of 3-Demethylcolchicine in Colchicum autumnale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 3-demethylcolchicine in Colchicum autumnale, the autumn crocus. While the complete biosynthetic pathway of colchicine has been largely elucidated in the related species Gloriosa superba, this document extrapolates and specifies the known and putative steps leading to the formation of this compound in C. autumnale. This guide synthesizes current knowledge on the enzymatic reactions, intermediates, and relevant quantitative data. Furthermore, it details pertinent experimental protocols for the extraction, quantification, and analysis of these alkaloids and the enzymes involved in their biosynthesis. Diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.

Introduction

Colchicum autumnale is a medicinal plant renowned for its production of the potent anti-inflammatory alkaloid, colchicine. Colchicine is an FDA-approved drug for the treatment of gout and familial Mediterranean fever.[1][2] Its biological activity stems from its ability to bind to tubulin, thereby disrupting microtubule polymerization.[3] this compound, a naturally occurring analogue, is a key metabolite and a precursor for the semi-synthesis of other colchicinoids with therapeutic potential, such as the muscle relaxant thiocolchicoside.[4] Understanding the biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at improving its production in plants or heterologous systems. This guide provides an in-depth look at the current understanding of this pathway.

The Core Biosynthetic Pathway to Colchicine

The biosynthesis of colchicine alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine.[1] The pathway involves a series of complex enzymatic reactions to construct the characteristic tricyclic tropolone ring structure. While much of the pathway has been elucidated in Gloriosa superba, the high degree of conservation of this specialized metabolic pathway suggests a similar, if not identical, series of reactions in Colchicum autumnale.

The initial steps involve the formation of a phenethylisoquinoline scaffold from L-tyrosine and L-phenylalanine. This core structure then undergoes a series of hydroxylations, methylations, and a key ring expansion to form the tropolone ring of N-formyldemecolcine, a late-stage precursor to colchicine. The final steps to produce colchicine from N-formyldemecolcine involve N-demethylation, N-deformylation, and N-acetylation.

The Formation of this compound

This compound is formed via the demethylation of colchicine at the C-3 position of the tropolone ring. While the specific enzyme responsible for this reaction in Colchicum autumnale has not yet been definitively identified, evidence from other biological systems provides strong indications of the enzyme class involved. In human liver microsomes, the 3-O-demethylation of colchicine is catalyzed by the cytochrome P450 enzyme, CYP3A4. This suggests that a cytochrome P450 monooxygenase is the most likely candidate for this biotransformation in C. autumnale.

Furthermore, microbial biotransformation studies have shown that bacteria such as Bacillus megaterium can regioselectively demethylate colchicine at the C-3 position, a reaction also mediated by a cytochrome P450 enzyme.

Putative Reaction:

Colchicine + O₂ + NADPH + H⁺ → this compound + Formaldehyde + NADP⁺ + H₂O

The proposed pathway for the formation of this compound from colchicine is depicted in the signaling pathway diagram below.

Quantitative Data

Quantitative analysis of colchicine and its derivatives in Colchicum autumnale has been a subject of numerous studies. The concentration of these alkaloids can vary significantly depending on the plant organ, developmental stage, and environmental conditions.

Table 1: Colchicine Content in Various Parts of Colchicum autumnale

| Plant Part | Colchicine Content (% dry weight) | Reference |

| Seeds | Maximum concentration | |

| Bulbs (Corms) | Minimum concentration | |

| Flowers | Variable | |

| Leaves | Variable |

Table 2: Quantitative Analysis of Tropolone Alkaloids in Colchicum Species by HPLC

| Compound | C. autumnale | C. speciosum | C. robustum |

| Colchicine | Present | Present | Present |

| This compound | Present | Present | Present |

| Demecolcine | Present | Present | Present |

| 2-Demethylcolchicine | Present | Present | Present |

| Colchicoside | Present | Present | Present |

| Colchifoline | Present | Present | Present |

| Cornigerine | Present | Present | Present |

| N-deacetyl-N-formyl colchicine | Present | Present | Present |

Experimental Protocols

Extraction of Colchicine and this compound from Colchicum autumnale

This protocol is based on established methods for the extraction of colchicinoids from plant material.

Materials:

-

Dried and powdered Colchicum autumnale plant material (e.g., corms, seeds)

-

Methanol (analytical grade)

-

Ultrasonic bath or soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh a known amount of the powdered plant material.

-

Suspend the powder in methanol (e.g., 1:10 solid to solvent ratio).

-

Ultrasonic-Assisted Extraction (UAE): Place the suspension in an ultrasonic bath for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).

-

Soxhlet Extraction: Alternatively, perform extraction using a soxhlet apparatus with methanol for several hours.

-

After extraction, filter the mixture to separate the plant debris from the extract.

-

Evaporate the methanol from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (optional, for pH adjustment of the mobile phase)

-

This compound standard

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Preparation of Sample Solutions: Dissolve a known amount of the crude extract in the mobile phase or methanol and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with or without acid modifier). The exact gradient will need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Typically 25-30°C.

-

Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 245 nm and 350 nm).

-

-

Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This protocol provides a general workflow for the functional characterization of candidate enzymes from C. autumnale.

Procedure:

-

Gene Identification: Identify candidate genes (e.g., cytochrome P450s) from a C. autumnale transcriptome database based on homology to known colchicine biosynthetic enzymes from G. superba.

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene by PCR and clone it into an appropriate expression vector (e.g., for yeast or Nicotiana benthamiana expression).

-

Heterologous Expression:

-

Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain. Grow the yeast culture and induce protein expression.

-

Nicotiana benthamiana: Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression vector.

-

-

Enzyme Assays:

-

Prepare crude protein extracts or microsomal fractions from the yeast or plant cells.

-

Incubate the protein extract with the putative substrate (e.g., colchicine for demethylation) and necessary cofactors (e.g., NADPH for P450s).

-

Stop the reaction and extract the products.

-

-

Product Analysis: Analyze the reaction products by LC-MS to identify the formation of the expected product (e.g., this compound).

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound in Colchicum autumnale.

Caption: General workflow for the extraction and analysis of this compound.

Conclusion

The biosynthesis of this compound in Colchicum autumnale is a key area of research with implications for the production of valuable pharmaceuticals. While the overarching pathway to colchicine provides a strong framework, the specific enzymatic step leading to this compound in this plant remains to be definitively elucidated, though a cytochrome P450-mediated reaction is strongly implicated. The protocols and data presented in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing it for biotechnological applications. Future work should focus on the identification and characterization of the specific 3-O-demethylase from C. autumnale to enable the complete reconstruction of the pathway in a heterologous host.

References

- 1. Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 3. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Demethylcolchicine

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

3-Demethylcolchicine, also known as (-)-3-Demethylcolchicine, is a tropolone alkaloid and a metabolite of colchicine. Its chemical structure is characterized by the colchicine backbone with a hydroxyl group at the C-3 position of the A ring, resulting from the demethylation of the corresponding methoxy group in colchicine.

-

Molecular Formula: C₂₁H₂₃NO₆

-

Molecular Weight: 385.4 g/mol

-

IUPAC Name: N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectra of colchicine and the expected electronic effects of replacing a methoxy group with a hydroxyl group at the C-3 position.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be similar to that of colchicine, with the notable absence of a methoxy signal around 3.9 ppm and the appearance of a new signal for the phenolic hydroxyl proton. The chemical shifts are referenced to a standard internal solvent.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| H-4 | ~6.5 - 6.7 | s | Aromatic proton on ring A. | |

| H-8 | ~6.8 - 7.0 | d | Aromatic proton on ring C. | |

| H-11 | ~7.2 - 7.4 | d | Aromatic proton on ring C. | |

| H-12 | ~7.0 - 7.2 | d | Aromatic proton on ring C. | |

| H-5α | ~1.8 - 2.0 | m | Methylene proton on ring B. | |

| H-5β | ~2.2 - 2.4 | m | Methylene proton on ring B. | |

| H-6α | ~2.3 - 2.5 | m | Methylene proton on ring B. | |

| H-6β | ~2.5 - 2.7 | m | Methylene proton on ring B. | |

| H-7 | ~4.6 - 4.8 | m | Methine proton on ring B. | |

| 1-OCH₃ | ~3.6 - 3.8 | s | Methoxy group on ring A. | |

| 2-OCH₃ | ~3.8 - 4.0 | s | Methoxy group on ring A. | |

| 10-OCH₃ | ~3.9 - 4.1 | s | Methoxy group on ring C. | |

| NHCOCH₃ | ~1.9 - 2.1 | s | Acetyl group protons. | |

| NH | ~6.5 - 7.5 | d | Amide proton. | |

| 3-OH | Variable | br s | Phenolic proton, exchangeable. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reflect the carbon framework of the molecule. The most significant change compared to colchicine will be the upfield shift of the C-3 signal due to the replacement of the methoxy group with a hydroxyl group.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 | ~151 | Aromatic carbon with OCH₃. |

| C-2 | ~141 | Aromatic carbon with OCH₃. |

| C-3 | ~150 | Aromatic carbon with OH. |

| C-4 | ~107 | Aromatic carbon with H. |

| C-4a | ~129 | Quaternary aromatic carbon. |

| C-5 | ~30 | Methylene carbon in ring B. |

| C-6 | ~36 | Methylene carbon in ring B. |

| C-7 | ~52 | Methine carbon in ring B. |

| C-7a | ~135 | Quaternary aromatic carbon. |

| C-8 | ~113 | Aromatic carbon with H. |

| C-9 | ~182 | Carbonyl carbon in tropolone ring. |

| C-10 | ~164 | Aromatic carbon with OCH₃. |

| C-11 | ~130 | Aromatic carbon with H. |

| C-12 | ~135 | Aromatic carbon with H. |

| C-12a | ~142 | Quaternary aromatic carbon. |

| 1-OCH₃ | ~61 | Methoxy carbon. |

| 2-OCH₃ | ~56 | Methoxy carbon. |

| 10-OCH₃ | ~56 | Methoxy carbon. |

| NHCO CH₃ | ~170 | Acetyl carbonyl carbon. |

| NHCOCH₃ | ~23 | Acetyl methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected monoisotopic mass is 385.1525 g/mol .

Predicted Mass Spectrometry Data

The fragmentation of this compound is expected to be similar to that of colchicine and other colchicinoids, primarily involving cleavages of the B and C rings.

| m/z | Proposed Fragment | Notes |

| 385 | [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecule. |

| 368 | [M-OH]⁺ or [M+H-H₂O]⁺ | Loss of the hydroxyl group or water. |

| 354 | [M-OCH₃]⁺ | Loss of a methoxy group. |

| 326 | [M-NHCOCH₃]⁺ | Loss of the acetamido group. |

| 281 | Further fragmentation of the tropolone ring. |

Experimental Protocols

Standard protocols for the spectroscopic analysis of natural products are applicable to this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

2D NMR: Perform standard 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺).

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This provides structural information about the molecule.

-

-

Data Analysis: Analyze the resulting spectra to determine the elemental composition from the accurate mass and to propose fragmentation pathways based on the observed product ions.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to confirm the structure of this compound.

Caption: Workflow for the spectroscopic data interpretation of this compound.

Interpretation and Conclusion

The combined analysis of NMR and mass spectrometry data provides a comprehensive structural elucidation of this compound.

-

Mass Spectrometry confirms the molecular weight and elemental composition. The fragmentation pattern, when compared to that of colchicine, will show a mass difference of 14 Da (CH₂) for fragments containing the A-ring, consistent with the replacement of a methoxy group with a hydroxyl group.

-

¹H NMR Spectroscopy will clearly show the absence of one methoxy signal and the presence of a phenolic hydroxyl proton. The rest of the spectrum will largely resemble that of colchicine, confirming the integrity of the core structure. 2D NMR experiments like COSY will help in tracing the proton-proton connectivities within the spin systems of the molecule.

-

¹³C NMR Spectroscopy will show a characteristic shift in the C-3 carbon signal and the absence of one methoxy carbon signal. HMBC correlations will be instrumental in confirming the connectivity of the different structural fragments, particularly the assignment of the quaternary carbons. For instance, correlations from the remaining methoxy protons to their attached carbons and adjacent carbons will solidify their positions on the aromatic rings.

The Natural Occurrence of 3-Demethylcolchicine in Gloriosa superba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gloriosa superba, a perennial climber belonging to the Colchicaceae family, is a well-known medicinal plant valued for its rich alkaloid content. While colchicine is the most prominent and studied alkaloid in this plant, its derivatives, including 3-Demethylcolchicine (3-DMC), are also naturally present and contribute to the plant's pharmacological profile. This technical guide provides an in-depth overview of the natural occurrence of this compound in Gloriosa superba, focusing on its quantification, the methodologies for its analysis, and its biosynthetic origins. This compound is a significant precursor in the biosynthesis of colchicine and is also investigated for its own potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Quantitative Distribution of this compound

The concentration of this compound, like other colchicinoids, varies significantly between different organs of the Gloriosa superba plant. While comprehensive quantitative data for 3-DMC across all plant parts is not as extensively documented as for colchicine, available research indicates its presence, particularly in the seeds.

Table 1: Quantitative Data of this compound in Gloriosa superba

| Plant Part | Compound | Concentration (% w/w, dry weight) | Analytical Method | Reference |

| Seeds | 3-O-demethylcolchicine | 1.3 | HPLC | [1] |

| Seeds | Colchicine | 3.22 | HPLC | [2] |

| Seeds | Colchicoside | 2.52 | HPLC | [2] |

| Tubers | Colchicine | 0.211 - 0.760 mg/g | HPLC | [3] |

| Leaves | Colchicine | 1.42 mg/ml (in hot water extract) | HPLC | |

| Stems | Colchicine | Not explicitly quantified | - |

Note: The data for colchicine is included for comparative purposes, as it is often analyzed alongside its derivatives.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of colchicine in Gloriosa superba. The pathway commences with the amino acids phenylalanine and tyrosine and proceeds through a series of enzymatic reactions to form the characteristic tropolone ring structure of colchicinoids. The demethylation at the C-3 position is a crucial step in this pathway. Recent research has elucidated several key enzymes involved, including O-methyltransferases (OMTs) and cytochrome P450s.

Below is a diagram illustrating the proposed biosynthetic pathway leading to colchicine, highlighting the position of this compound.

Experimental Protocols

The extraction and quantification of this compound from Gloriosa superba typically follow protocols established for colchicine analysis, with modifications to optimize for the specific compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method.

Extraction of Colchicinoids from Gloriosa superba Seeds

This protocol is a representative method for the extraction of colchicinoids, including this compound.

Materials:

-

Dried and powdered Gloriosa superba seeds

-

Methanol (HPLC grade)

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Whatman No. 1 filter paper

-

0.45 µm syringe filters

Procedure:

-

Accurately weigh 5 g of powdered Gloriosa superba seeds.

-

Soxhlet Extraction: Place the powdered seeds in a thimble and extract with 150 mL of methanol in a Soxhlet apparatus for 6-8 hours.

-

Ultrasonic Extraction (Alternative): Suspend the powdered seeds in 100 mL of methanol and sonicate for 30 minutes at room temperature. Repeat the extraction twice.

-

Filter the methanolic extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

-

Redissolve a known amount of the crude extract in methanol to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a typical HPLC method for the separation and quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate). A common starting point is a gradient of acetonitrile in water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: 245 nm or 350 nm

-

Injection Volume: 10-20 µL

Procedure:

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL in methanol).

-

Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the standard solutions into the HPLC system to establish the calibration curve and determine the retention time of this compound.

-

Inject the prepared sample extracts.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

Conclusion

This compound is a naturally occurring and biosynthetically important alkaloid found in Gloriosa superba. While its presence has been confirmed, particularly in the seeds, further research is required to comprehensively quantify its distribution across all plant organs and at different developmental stages. The analytical methods established for colchicine provide a robust framework for the isolation and quantification of this compound. A deeper understanding of its biosynthesis and accumulation can pave the way for metabolic engineering approaches to enhance its production for potential pharmaceutical applications. This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development, encouraging further exploration into the chemical diversity and therapeutic potential of Gloriosa superba.

References

3-Demethylcolchicine as a metabolite of colchicine in vivo

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Colchicine, a potent anti-inflammatory medication, has been utilized for centuries in the treatment of gout and other inflammatory conditions. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. A key step in the biotransformation of colchicine is its demethylation, primarily at the C-3 position of the tropolone ring, to form 3-demethylcolchicine (3-DMC). This document provides a comprehensive technical overview of this compound as a metabolite of colchicine in vivo, intended for researchers, scientists, and professionals in the field of drug development.

Metabolic Pathway and Pharmacokinetics

Colchicine undergoes hepatic metabolism, with the cytochrome P450 enzyme CYP3A4 playing a major role in its demethylation to its primary metabolites, this compound and 2-demethylcolchicine.[1][2][3] The formation of these metabolites is directly correlated with CYP3A4 activity.[1] In addition to metabolism, the transport of colchicine is significantly influenced by P-glycoprotein (P-gp), an efflux pump that affects its absorption and distribution.

The plasma levels of colchicine's metabolites, including this compound, are generally low, constituting less than 5% of the parent drug concentration.[2] While specific pharmacokinetic parameters for this compound are not extensively documented due to its low systemic exposure, the pharmacokinetic profile of the parent compound, colchicine, is well-characterized.

Quantitative Data Presentation

Table 1: Pharmacokinetic Parameters of Oral Colchicine in Healthy Adults

| Parameter | Value | Reference |

| Cmax (ng/mL) | 1.1 - 4.4 | |

| Tmax (hours) | 1 - 3 | |

| Elimination Half-Life (hours) | 26.6 - 31.2 | |

| Absolute Bioavailability (%) | ~45 | |

| Protein Binding (%) | ~39 | |

| Metabolite Levels | <5% of parent drug |

Experimental Protocols

Quantification of this compound in Human Plasma via LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in human plasma.

a. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of colchicine or a structurally similar compound).

-

Perform liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

-

Chromatographic Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

In Vitro Metabolism of Colchicine using Human Liver Microsomes

This protocol describes an assay to study the metabolism of colchicine to this compound in a controlled in vitro setting.

a. Incubation:

-

Prepare an incubation mixture containing human liver microsomes, colchicine (substrate), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding an NADPH-generating system.

-

Incubate for a specific time period (e.g., 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

b. Sample Analysis:

-

Centrifuge the terminated reaction mixture to precipitate the microsomal proteins.

-

Analyze the supernatant for the presence of this compound using a validated analytical method, such as LC-MS/MS, as described above.

Visualizations

Signaling and Metabolic Pathways

The primary mechanism of action of colchicine involves its interaction with tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, colchicine disrupts microtubule polymerization, which in turn affects various cellular processes, particularly in neutrophils.

Caption: Metabolic conversion of colchicine and its mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix.

Caption: A typical bioanalytical workflow for 3-DMC quantification.

References

Unveiling the Anti-inflammatory Potential of 3-Demethylcolchicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethylcolchicine (3-DMC), also known as Speciocine, is a principal active metabolite of the well-known anti-inflammatory agent, colchicine.[1] Found in plants of the Colchicum genus, 3-DMC is structurally similar to its parent compound and is being investigated for its own therapeutic properties.[2] While colchicine has a long history of use in treating conditions like gout and Familial Mediterranean Fever, its narrow therapeutic index necessitates the exploration of analogues and metabolites like 3-DMC that may offer a better safety profile.[1] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism through which 3-DMC, like colchicine, exerts its anti-inflammatory effects is by inhibiting tubulin polymerization.[3] Microtubules are dynamic cytoskeletal proteins crucial for various cellular functions, including cell motility, division, and intracellular transport. By binding to the colchicine-binding site on β-tubulin, 3-DMC prevents the formation of microtubules.[3] This disruption of the microtubule network has significant downstream consequences for inflammatory processes, primarily by affecting neutrophil function. Neutrophils, key cells in the innate immune response, rely on a dynamic microtubule system for migration to sites of inflammation, phagocytosis, and the release of pro-inflammatory mediators.

Inferred Signaling Pathway Inhibition

While direct experimental evidence for this compound's effects on specific inflammatory signaling pathways is limited, its mechanism of action can be inferred from the extensive research on its parent compound, colchicine. The disruption of microtubule dynamics is known to impact two major inflammatory signaling cascades: the NLRP3 inflammasome and the NF-κB pathway.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). The assembly and activation of the NLRP3 inflammasome are dependent on microtubule integrity. By inhibiting tubulin polymerization, colchicine prevents the assembly of the inflammasome, thereby reducing the production of active IL-1β and IL-18. It is highly probable that 3-DMC shares this mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Colchicine has been shown to inhibit the activation of NF-κB. This is thought to occur through the disruption of the microtubule network, which can interfere with the signaling cascade that leads to the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This inhibitory action is likely conserved in 3-DMC.

Quantitative Data on Anti-inflammatory Activity

Quantitative data specifically for the anti-inflammatory effects of this compound are sparse. However, one key study provides a direct comparison with colchicine in an in vivo model.

| Compound | Dose (mg/kg) | Model | Parameter | % Inhibition | Reference |

| This compound | 6 | Formaldehyde-induced paw edema in rats | Paw Edema | 40.4% | |

| Colchicine | 6 | Formaldehyde-induced paw edema in rats | Paw Edema | 79.1% | |

| Phenylbutazone (Standard) | 100 | Formaldehyde-induced paw edema in rats | Paw Edema | 30.9% |

Table 1: In Vivo Anti-inflammatory Activity of this compound.

Notably, another source qualitatively states that 3-DMC "markedly inhibits the carrageenin edema," which suggests a potent anti-inflammatory effect and appears to contradict the quantitative data presented above. This discrepancy highlights the need for further research to fully characterize the anti-inflammatory potency of 3-DMC.

Experimental Protocols

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.

Workflow:

Methodology:

-

Animals: Wistar rats (150-200g) are typically used. They are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are divided into groups (n=6): a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of 3-DMC.

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

3-DMC, the standard drug, or the vehicle is administered orally.

-

After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules from tubulin dimers.

Methodology:

-

Reagents: Purified bovine brain tubulin, general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, and the test compound (3-DMC).

-

Procedure:

-

A reaction mixture containing tubulin and GTP in the general tubulin buffer is prepared.

-

The test compound (3-DMC) at various concentrations is added to the wells of a microplate.

-

The tubulin mixture is added to the wells.

-

The plate is incubated at 37°C to initiate polymerization.

-

The absorbance at 340 nm is measured every minute for a set period (e.g., 60 minutes) using a microplate reader. An increase in absorbance indicates microtubule formation.

-

-

Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The IC50 value (the concentration of the compound that inhibits polymerization by 50%) is calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound presents an interesting profile as a potential anti-inflammatory agent. As a metabolite of colchicine, it is presumed to share the primary mechanism of tubulin polymerization inhibition, which in turn is expected to disrupt key inflammatory pathways such as the NLRP3 inflammasome and NF-κB signaling. However, the available quantitative data suggests that its anti-inflammatory potency in vivo may be lower than that of its parent compound, although conflicting qualitative reports exist.

For researchers and drug development professionals, 3-DMC warrants further investigation. Its potentially improved toxicity profile compared to colchicine makes it an attractive candidate for further study. Future research should focus on generating robust quantitative data, including IC50 values for cytokine production and direct experimental validation of its effects on the NLRP3 and NF-κB pathways. A more thorough understanding of its pharmacokinetic and pharmacodynamic properties will be crucial in determining its therapeutic potential.

References

The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of 3-Demethylcolchicine Analogs

For Researchers, Scientists, and Drug Development Professionals

Colchicine, a natural product isolated from the autumn crocus, has long been a subject of intense scientific scrutiny due to its potent antimitotic activity. Its ability to disrupt microtubule dynamics by binding to tubulin has made it a valuable tool in cell biology and a lead compound in the development of anticancer agents. However, the therapeutic utility of colchicine is hampered by its narrow therapeutic index and significant toxicity. This has driven the exploration of its analogs, with a particular focus on modifications that can enhance anti-tumor efficacy while mitigating adverse effects. Among these, 3-demethylcolchicine has emerged as a pivotal scaffold for the generation of novel derivatives with promising biological profiles.

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their impact on tubulin polymerization, cytotoxicity against cancer cell lines, and the underlying molecular mechanisms of action. By summarizing quantitative data, detailing experimental methodologies, and visualizing key cellular pathways, this document aims to serve as a valuable resource for researchers engaged in the design and development of next-generation tubulin-targeting agents.

Core Concepts: The Molecular Blueprint of Activity

The colchicine scaffold consists of three rings: a trimethoxy-substituted A ring, a seven-membered B ring, and a tropolone C ring. The SAR of colchicine and its analogs is a delicate interplay of the functionalities on these rings. Demethylation at the C-3 position of the A ring to yield this compound provides a crucial handle for synthetic modification, allowing for the introduction of a diverse array of functional groups. These modifications can profoundly influence the compound's binding affinity for tubulin, its cellular uptake, and its overall cytotoxic potency.

Structure-Activity Relationship of this compound Analogs

The core of understanding the potential of this compound analogs lies in systematically evaluating how structural modifications impact their biological activity. The primary targets for assessing this relationship are the inhibition of tubulin polymerization and the resulting cytotoxicity against cancer cells.

Modifications at the 3-OH Group of the A Ring

The phenolic hydroxyl group at the C-3 position of this compound is a prime site for derivatization. Esterification and etherification of this group have been shown to significantly modulate activity.

Key Observations:

-

Esterification: Introducing various acyl groups at the 3-OH position has been a fruitful strategy. Studies on 3-demethylthiocolchicine, a closely related analog, have shown that esterification of the phenolic group can lead to compounds with superior activity as inhibitors of tubulin polymerization compared to the parent drug.[1]

-

Impact of Acyl Chain Length and Nature: The nature of the acyl group is critical. A quantitative structure-activity relationship (QSAR) study on colchicine analogs has indicated a parabolic dependence of antitumor potency on the partition coefficient, suggesting that there is an optimal lipophilicity for activity. While this study was on a broader range of colchicine analogs, the principle likely extends to this compound derivatives.

-

Cytotoxicity: The antiproliferative activity of 1-demethylthiocolchicine analogs, which share the demethylated A-ring feature, demonstrates that ester and carbonate derivatives can exhibit potent cytotoxicity against various cancer cell lines, in some cases exceeding the activity of colchicine and standard chemotherapeutic agents like doxorubicin and cisplatin.

The Role of the B Ring

The seven-membered B ring and its N-acetyl group also play a significant role in the biological activity of colchicinoids. Modifications at this position in this compound analogs can influence their interaction with the tubulin binding site.

Key Observations:

-

N-Acyl Group Modification: Exchanging the N-acetyl group with other N-acyl or N-carbalkoxy groups in 3-demethylthiocolchicine has been shown to yield compounds with enhanced inhibitory effects on tubulin polymerization and cancer cell growth.[1]

The Influence of the C Ring

The tropolone C ring is crucial for the binding of colchicinoids to tubulin. While modifications on this ring are less explored in the context of this compound specifically, general SAR principles for colchicinoids apply.

Key Observations:

-

10-Position Substituent: In the broader class of colchicinoids, strong electron-withdrawing groups at the C-10 position of the tropolone ring tend to abolish activity, while electron-releasing groups can slightly improve potency. This suggests that the electronic properties of this position are important for tubulin interaction.

Quantitative Analysis of Biological Activity

Table 1: Antiproliferative Activity (IC50 in µM) of 1-Demethylthiocolchicine Analogs

| Compound | R | A549 (Lung) | MCF-7 (Breast) | LoVo (Colon) | BALB/3T3 (Normal) |

| 3 | H | >10 | >10 | >10 | >10 |

| 4a | COCH3 | 0.011 ± 0.001 | 0.010 ± 0.001 | 0.021 ± 0.002 | 0.114 ± 0.011 |

| 4b | CO(CH2)2CH3 | 0.015 ± 0.002 | 0.012 ± 0.001 | 0.025 ± 0.003 | 0.135 ± 0.014 |

| 4c | CO(CH2)6CH3 | 0.021 ± 0.002 | 0.018 ± 0.002 | 0.033 ± 0.004 | 0.189 ± 0.019 |

| 4d | COPh | 0.013 ± 0.001 | 0.011 ± 0.001 | 0.023 ± 0.002 | 0.121 ± 0.012 |

| 4e | COOCH3 | 0.018 ± 0.002 | 0.015 ± 0.001 | 0.029 ± 0.003 | 0.167 ± 0.017 |

| 4f | COOBn | 0.016 ± 0.002 | 0.013 ± 0.001 | 0.027 ± 0.003 | 0.148 ± 0.015 |

| Colchicine | - | 0.015 ± 0.001 | 0.012 ± 0.001 | 0.026 ± 0.002 | 0.018 ± 0.002 |

| Doxorubicin | - | 0.045 ± 0.004 | 0.081 ± 0.007 | 0.123 ± 0.011 | 0.055 ± 0.005 |

| Cisplatin | - | 1.25 ± 0.11 | 2.54 ± 0.23 | 1.89 ± 0.17 | 3.11 ± 0.28 |

Data extracted from "Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine". The original paper should be consulted for full experimental details.

Mechanism of Action: From Tubulin Binding to Apoptosis

The primary mechanism of action of this compound analogs is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition

This compound and its derivatives bind to the colchicine binding site on β-tubulin. This binding event prevents the tubulin dimers from polymerizing into microtubules, leading to the disassembly of the mitotic spindle. This antimitotic activity is the cornerstone of their anticancer effects.

Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, this compound analogs prevent proper chromosome segregation during mitosis. This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This is a key mechanism by which these compounds eliminate cancer cells.

Signaling Pathway of this compound Analog-Induced Apoptosis:

The disruption of microtubule dynamics by this compound analogs acts as a cellular stress signal that initiates a cascade of events leading to programmed cell death.

Experimental Protocols

A clear understanding of the methodologies used to generate SAR data is crucial for its interpretation and for the design of future experiments.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.

Protocol:

-

Reagents: Purified tubulin protein, GTP solution, polymerization buffer (e.g., PIPES buffer), and the this compound analog to be tested.

-

Procedure:

-

A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated by raising the temperature to 37°C.

-

The change in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer.

-

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the this compound analog for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), is used to stain the DNA of the cells. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.

Protocol:

-

Cell Culture and Treatment: Cells are treated with the this compound analog for a specific duration.

-

Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye like propidium iodide.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Data Analysis: The data is displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Future Directions and Conclusion

The study of this compound analogs continues to be a promising avenue for the development of novel anticancer agents. The structure-activity relationships explored to date highlight the critical role of modifications at the C-3 position of the A ring and the N-acetyl group of the B ring in modulating anti-tubulin and cytotoxic activities. The quantitative data, while still needing more comprehensive studies directly comparing tubulin polymerization inhibition across a wider range of analogs, clearly indicates that derivatives of this compound can surpass the potency of the parent compound and established chemotherapeutics.

Future research should focus on:

-

Systematic SAR studies: A more comprehensive and systematic exploration of a wider variety of functional groups at the 3-OH position is needed to refine the QSAR models and guide the rational design of more potent and selective analogs.

-

Tubulin Isotype Selectivity: Investigating the binding affinity of these analogs for different tubulin isotypes could lead to the development of agents with improved therapeutic windows, potentially reducing neurotoxicity associated with targeting tubulin in neuronal cells.

-

In Vivo Efficacy and Pharmacokinetics: Promising candidates identified through in vitro studies need to be evaluated in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Combination Therapies: Exploring the synergistic effects of this compound analogs with other anticancer drugs could lead to more effective treatment strategies.

References

Methodological & Application

Application Note and Protocol for the Chemical Synthesis of 3-Demethylcolchicine from Colchicine

Introduction

3-Demethylcolchicine, an active metabolite of colchicine, is a compound of significant interest in medicinal chemistry and drug development. Colchicine, a natural alkaloid extracted from plants like Colchicum autumnale, exhibits potent anti-inflammatory and antimitotic properties. Its derivatives are being explored to enhance therapeutic efficacy and reduce toxicity. The selective demethylation of colchicine at the C-3 position of the A ring yields this compound, a molecule with potential applications in anticancer and anti-inflammatory research.

While biotransformation using microorganisms has proven to be a highly efficient and regioselective method for the synthesis of this compound, this document outlines a proposed chemical synthesis protocol. Chemical demethylation of the poly-methoxylated colchicine scaffold presents a significant challenge in achieving regioselectivity, often resulting in a mixture of demethylated isomers. The following protocol is a proposed method based on the use of a potent Lewis acid, boron tribromide (BBr₃), a common reagent for the cleavage of aryl methyl ethers. This protocol is intended for researchers and scientists in drug development and requires optimization for achieving the desired product with acceptable yield and purity.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed chemical synthesis of this compound. It is important to note that these values are based on general procedures for similar demethylation reactions and would require empirical optimization.

| Parameter | Value/Range | Notes |

| Starting Material | Colchicine | Purity ≥ 98% |

| Reagent | Boron Tribromide (BBr₃) | 1.0 M solution in DCM |

| Stoichiometry (BBr₃) | 1.0 - 1.5 equivalents | To be optimized for selectivity |

| Solvent | Anhydrous Dichloromethane (DCM) | |

| Reaction Temperature | -78 °C to 0 °C | Gradual warming may be required |

| Reaction Time | 2 - 6 hours | Monitor by TLC or HPLC |

| Work-up | Methanol quench, aqueous extraction | |

| Purification Method | Column Chromatography (Silica Gel) | Gradient elution |

| Expected Yield | 10 - 30% | Highly variable, optimization is key |

| Purity (post-purification) | > 95% | Assessed by HPLC |

| Molecular Formula | C₂₁H₂₃NO₆ | |

| Molecular Weight | 385.41 g/mol |

Experimental Protocol

This protocol describes a proposed method for the chemical synthesis of this compound from colchicine using boron tribromide.

Materials and Reagents:

-

Colchicine (≥98% purity)

-

Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve colchicine (1.0 g, 2.5 mmol) in anhydrous DCM (50 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Demethylation Reaction:

-

Slowly add the 1.0 M solution of BBr₃ in DCM (2.5 - 3.75 mL, 2.5 - 3.75 mmol, 1.0 - 1.5 eq.) dropwise to the stirred colchicine solution over 30 minutes.

-

Maintain the temperature at -78 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

-

Gradually allow the reaction to warm to 0 °C over 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

-

Reaction Quenching and Work-up:

-

Once the reaction is deemed complete, cool the mixture back to -78 °C.

-

Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL).

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Wash the organic mixture with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a suitable solvent system, for example, a gradient of methanol in a mixture of ethyl acetate and hexanes, to separate the desired this compound from the starting material and other demethylated isomers.

-

Collect the fractions containing the product (as identified by TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a solid.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC. The expected ¹H-NMR (300 MHz, DMSO-d₆) chemical shifts (δ) in ppm are: 1.83 (s, 3H), 1.96-2.18 (m, 4H), 2.39 (m, 3H), 3.51 (s, 3H), 3.78 (s, 3H), 4.29-4.38 (m, 1H), 6.52 (s, 1H), 7.00 (s, 1H), 7.13 (d, 1H), 7.24 (d, 1H), 8.58 (d, NH).[1]

-

Mandatory Visualizations

Caption: Workflow for the chemical synthesis of this compound.

Caption: Signaling pathway of colchicine and its derivatives.

References

Microbial Transformation for the Production of 3-Demethylcolchicine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the microbial transformation of colchicine into its pharmacologically significant derivative, 3-demethylcolchicine (3-DMC). 3-DMC is a key intermediate in the synthesis of other therapeutic agents and possesses potent anti-cancer properties. The biotransformation process leverages the regioselective 3-O-demethylation capabilities of various microorganisms, offering a more specific and potentially cost-effective alternative to chemical synthesis methods. This guide outlines the use of Bacillus species, particularly Bacillus megaterium and Bacillus endophyticus, for this conversion. Detailed methodologies for microbial culture, biotransformation, product extraction, and purification are provided, supported by quantitative data and process visualizations to aid in research and development.

Introduction

Colchicine, a tricyclic alkaloid extracted from plants like Colchicum autumnale and Gloriosa superba, is a well-established therapeutic for gout and Familial Mediterranean Fever.[1] Its metabolism in humans primarily occurs in the liver via the cytochrome P450 enzyme CYP3A4, leading to the formation of demethylated metabolites, including 2-demethylcolchicine (2-DMC) and this compound (3-DMC).[2][3][4] The 3-demethylated form is of particular interest due to its role as a precursor for semi-synthetic derivatives with applications in cancer therapy.

Chemical demethylation of colchicine often results in a mixture of mono-, di-, and tri-demethylated products, making the isolation of pure 3-DMC challenging and expensive, with yields often limited to 40-50%.[2] Microbial transformation presents a promising alternative, offering high regioselectivity for the C-3 position of the tropolone ring. Several bacterial strains, especially within the Bacillus genus, have demonstrated the ability to efficiently catalyze this specific demethylation. This process is mediated by a cytochrome P450 monooxygenase, P450 BM-3 (the product of the CYP102A1 gene) in Bacillus megaterium, which shares similarities with the human CYP3A4 enzyme.

These application notes provide a comprehensive guide to utilizing microbial systems for the production of 3-DMC, covering strain selection and improvement, culture conditions, biotransformation protocols, and downstream processing.

Data Presentation

The following tables summarize the quantitative data from various studies on the microbial transformation of colchicine to this compound.

Table 1: Microbial Strains and their Efficiency in this compound (3-DMC) Production

| Microorganism | Strain | Key Enzyme System | Substrate Concentration | Conversion Yield (%) | Reference |

| Bacillus megaterium | Wild Type (ACBT03) | P450 BM-3 (CYP102A1) | 0.1 g/L Colchicine | 20-25 | |

| Bacillus megaterium | Mutant (ACBT03-M3) | P450 BM-3 (CYP102A1) | 7 g/L Colchicine | ~55 | |

| Bacillus endophyticus | PC (native strain) | P450-BM3 | 5 g/L Colchicine | ~71.97 | |

| Bacillus aryabhattai | MTCC 5875 | Not specified | 0.05 - 3.0 g/L | High (intermediate) | |

| Bacillus subtilis | Not specified | Not specified | Not specified | >94% (for subsequent glycosylation) |

Table 2: Optimized Parameters for Biotransformation and Extraction

| Parameter | Organism | Optimal Value | Process | Reference |

| pH | Bacillus megaterium | 7.0 | Biotransformation | |